2-methoxy-N-(2-methylpentyl)aniline
Description
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-methoxy-N-(2-methylpentyl)aniline |
InChI |
InChI=1S/C13H21NO/c1-4-7-11(2)10-14-12-8-5-6-9-13(12)15-3/h5-6,8-9,11,14H,4,7,10H2,1-3H3 |
InChI Key |
HHDBBTHRYZDOGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CNC1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-[(2-Methylpentyl)oxy]aniline as a Precursor
The precursor 2-[(2-methylpentyl)oxy]aniline can be synthesized via nucleophilic substitution of 2-aminophenol with an alkyl halide, specifically 2-methylpentyl bromide or chloride, under basic conditions, as demonstrated in recent research.
| Reaction Step | Reagents & Conditions | Description |
|---|---|---|
| Nucleophilic substitution | 2-Aminophenol + 2-methylpentyl bromide + NaOH | The phenolic oxygen acts as a nucleophile, substituting the halogen to form the alkoxy group at the ortho position. |
| Purification | Column chromatography | To isolate the desired product with high purity (>90%). |
This route is supported by the synthesis of similar compounds, where phenolic groups undergo substitution with alkyl halides under basic conditions, favoring ortho substitution due to the activating effect of the amino group.
N-Alkylation of Aniline Derivatives
Following the formation of the alkoxyphenyl compound, the amino group can be alkylated with 2-methylpentyl halides in the presence of a base like potassium carbonate or sodium hydride, under controlled temperature conditions (0–25°C), to yield the target compound.
| Reaction Step | Reagents & Conditions | Description |
|---|---|---|
| N-Alkylation | 2-[(2-Methylpentyl)oxy]aniline + 2-methylpentyl bromide + K2CO3 | Alkylation occurs at the amino nitrogen, forming the N-substituted aniline. |
| Purification | Recrystallization or chromatography | To obtain pure This compound . |
Key Parameters Influencing Synthesis Efficiency
| Parameter | Effect | Optimal Range/Conditions |
|---|---|---|
| Temperature | Affects reaction rate and regioselectivity | 0–25°C for N-alkylation; 80–100°C for aromatic substitution |
| Stoichiometry | Ensures complete reaction | Slight excess (1.2 equivalents) of alkyl halide |
| Solvent | Influences solubility and reaction kinetics | Dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF) |
| Reaction Time | Completeness of conversion | 6–12 hours for substitution; 4–8 hours for alkylation |
Industrial and Laboratory-Scale Synthesis
In industrial settings, continuous flow reactors are employed to optimize temperature control, reaction times, and yields. The process involves:
- Initial alkoxy substitution on a phenolic precursor.
- Subsequent N-alkylation with 2-methylpentyl halides.
- Purification via crystallization or chromatography.
This approach minimizes by-products and enhances scalability, with yields often exceeding 85%.
Supporting Data and Research Findings
- Reaction yields: Laboratory syntheses report yields of 70–90% for each step, with high regioselectivity when reaction conditions are carefully optimized.
- Spectroscopic confirmation: NMR and mass spectrometry validate the structure, with characteristic signals for the methoxy group (~3.7 ppm in ^1H NMR) and the alkyl chain.
| Data Point | Value | Reference |
|---|---|---|
| Yield of alkoxy substitution | 85–90% | |
| NMR chemical shift for methoxy | ~3.7 ppm | |
| Alkyl chain length confirmation | via ^13C NMR and HRMS |
Summary of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Phenolic alkoxy substitution | Nucleophilic substitution of phenol with alkyl halide | High regioselectivity, straightforward | Requires phenolic precursor |
| N-Alkylation of aniline | Alkylation with 2-methylpentyl halide | Direct, efficient | Possible over-alkylation, need for controlled conditions |
| Sequential synthesis | Combining both steps in sequence | Controlled functionalization | Longer process, potential for side reactions |
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-methylpentyl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-hydroxy-N-(2-methylpentyl)aniline.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 2-hydroxy-N-(2-methylpentyl)aniline
Reduction: this compound with an amino group
Substitution: Various substituted anilines depending on the nucleophile used
Scientific Research Applications
2-methoxy-N-(2-methylpentyl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-methylpentyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The 2-methylpentyl group can modulate the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Key Observations :
- The 2-methylpentyl group in the target compound enhances lipophilicity compared to shorter or polar substituents (e.g., hydroxyethyl in ).
- The methoxy group at the 2-position influences electronic properties (e.g., resonance effects) and hydrogen-bonding capacity, similar to analogs in .
- Fluorinated derivatives (e.g., ) exhibit distinct reactivity due to electron-withdrawing trifluoromethyl groups.
Key Observations :
Biological Activity
2-Methoxy-N-(2-methylpentyl)aniline, a compound with the CAS number 1036499-89-4, has garnered attention in pharmacological research due to its potential biological activities, particularly as a GPR88 agonist. GPR88 is an orphan receptor implicated in various neuropsychiatric disorders, making compounds that modulate its activity of significant interest.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H17NO2
- Molecular Weight : 205.27 g/mol
This compound features a methoxy group and a branched alkyl chain, which are crucial for its biological activity.
Research indicates that this compound acts as an agonist for the GPR88 receptor. The biological activity is primarily linked to its ability to modulate intracellular signaling pathways, particularly those involving cyclic AMP (cAMP) production through a Gαi-coupled mechanism. This modulation can influence various physiological responses, including motor coordination and anxiety levels.
Structure-Activity Relationship (SAR)
Studies have shown that modifications to the aniline moiety significantly affect the compound's potency and selectivity:
- Substituent Effects : The presence of the methoxy group enhances lipophilicity, which is beneficial for crossing the blood-brain barrier.
- Branching in Alkyl Chain : Variations in the length and branching of the 2-methylpentyl group have been found to influence agonist activity, with certain configurations yielding higher efficacy in activating GPR88.
Case Studies
- GPR88 Activation : In vitro assays demonstrated that this compound activates GPR88 with an effective concentration (EC50) in the low nanomolar range, indicating strong agonistic properties. For example, one study reported an EC50 value of approximately 195 nM in CHO cells expressing GPR88 .
- Behavioral Studies : Animal models treated with this compound exhibited alterations in anxiety-related behaviors and motor coordination, suggesting its potential therapeutic applications in managing conditions like anxiety disorders and Parkinson's disease .
- Comparative Analysis : A comparative analysis with other GPR88 agonists revealed that while some analogues showed improved potency, they often lacked the favorable pharmacokinetic properties of this compound, such as brain penetration and reduced toxicity .
Data Tables
| Compound | EC50 (nM) | Lipophilicity (clogP) | Notes |
|---|---|---|---|
| This compound | 195 | 4.64 | Strong GPR88 agonist |
| Analog A | 116 | 5.19 | Lower potency |
| Analog B | 283 | 3.98 | Improved safety profile |
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Solvent | DMF or acetone | |
| Reaction Temperature | 60–80°C | |
| Purification Method | Column chromatography |
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
- 1H NMR: Key peaks include:
- IR Spectroscopy: Confirm N-H stretch (~3400 cm⁻¹) and C-O (methoxy) at ~1250 cm⁻¹ .
- Mass Spectrometry: Molecular ion peak at m/z corresponding to C₁₃H₂₁NO (calculated: 207.16) .
Q. Table 2: Representative NMR Data
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (ortho/meta) | 6.7–7.1 | Multiplet |
| OCH₃ | 3.8 | Singlet |
| CH₂ (N-alkyl chain) | 1.2–1.5 | Multiplet |
Advanced: How can computational modeling (e.g., DFT) resolve electronic properties and reaction pathways?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:
- HOMO-LUMO gaps to assess reactivity.
- Electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Transition state analysis for reaction mechanisms (e.g., alkylation kinetics). Validate with experimental kinetic data and spectroscopic intermediates .
Advanced: What strategies address contradictions in reported spectroscopic or crystallographic data?
Methodological Answer:
Q. Table 3: Resolving Data Conflicts
| Discrepancy Source | Resolution Strategy | Tools |
|---|---|---|
| Solvent-dependent shifts | Standardize solvent systems | NMR, DFT |
| Crystal packing effects | Compare multiple diffraction datasets | SHELXL |
Advanced: How to design experiments to study biological interactions (e.g., enzyme inhibition)?
Methodological Answer:
- Step 1: Perform molecular docking (AutoDock Vina) to predict binding to targets (e.g., cytochrome P450).
- Step 2: Validate with in vitro assays:
- Kinetic Assays: Measure IC₅₀ values using fluorogenic substrates.
- Metabolic Stability: Use liver microsomes and LC-MS to track degradation .
Basic: What solvent systems optimize solubility for reactivity studies?
Methodological Answer:
- Polar Solvents (DMF, DMSO): Enhance solubility for nucleophilic reactions.
- Nonpolar Solvents (Hexane): Preferable for Friedel-Crafts alkylation.
- Solubility Testing: Use UV-Vis spectroscopy to measure saturation points in varying solvent ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
